molecular formula C12H17BrO B2517171 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol CAS No. 1250608-12-8

1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

Cat. No. B2517171
CAS RN: 1250608-12-8
M. Wt: 257.171
InChI Key: VMEIUKZONFDIJY-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol, also known as Br-DMB, is a chemical compound that has been widely used in scientific research. This compound is known for its ability to activate the G protein-coupled receptor 84 (GPR84), which is involved in various physiological and pathological processes.

Scientific Research Applications

Nickel-Catalyzed Cross-Coupling Aminations

This compound is used in Nickel-catalyzed cross-coupling aminations . The process involves high-throughput mechanochemistry enabled by resonant acoustic mixing. This method is efficient, practical, and sustainable, reducing waste production and enhancing atom economy . The developed C–N cross-coupling reactions avoid possible contamination, scaling-up challenges, and parallel reaction limitations .

Antimicrobial and Antiproliferative Agents

“1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol” is also used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives , which have shown promising results as prospective antimicrobial and antiproliferative agents . These compounds have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Anticancer Activity

The synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have also been evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . Some of these compounds were found to be the most active ones against the breast cancer cell line .

Molecular Docking Studies

Molecular docking studies have been carried out to study the binding mode of active compounds with receptor . These studies have shown that some of the synthesized compounds have good docking scores within the binding pocket of the selected PDB ID .

Development of Bioactive Pyrazoline Derivatives

“1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol” has been used in the development of bioactive pyrazoline derivatives . These derivatives have shown promising results in recent advancements .

Crystal Structure Studies

This compound has also been used in crystal structure studies . These studies provide valuable insights into the molecular structure and bonding of the compound .

properties

IUPAC Name

1-(4-bromophenyl)-3,3-dimethylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7,11,14H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEIUKZONFDIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

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